Cas no 484-42-4 (Angiotensin I (human, mouse, rat))

484-42-4 structure
Productnaam:Angiotensin I (human, mouse, rat)
Angiotensin I (human, mouse, rat) Chemische en fysische eigenschappen
Naam en identificatie
-
- Angiotensin I, 5-L-isoleucine-
- Angiotensin I
- Angiotensin I (human, mouse, rat)
- Angiotensin I Ang I, Angiotensinogen (1-10)
- 2M-DHTP
- 2MDTP
- 32379
- 357429
- Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu
- Drolban
- dromostanolone Propionate
- drostanolone propionate
- DRVYIHPFHL
- DRVYIHPFHL-NH2
- DRVYIHPFHL-OH
- H-DRVYIHPFHL-OH
- HUMAN
- Masterid
- MDHT
- Re 346
- rs1567
- Angiotensin I (Callithrix jacchus gene angt)
- Angiotensin I (human)
- Angiotensin I (mouse)
- Angiotensin I (rat)
- Angiotensin I 5-isoleucine
- Angiotensin I [Ile5]
- Human angiotensin I
- ANGIOTENSIN I, HUMAN
- CHEMBL262670
- L-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucine
- Pepsitensin
- C00873
- CHEBI:2718
- NCGC00167129-01
- Leucine, N-(N-(N-(1-(N-(N-(N-(N-(N2-L-alpha-aspartyl-L-arginyl)-L-valyl)-L-tyrosyl)-L-isoleucyl)-L-histidyl)-L-prolyl)-3-phenylalanyl)-L-histidyl)-, L-
- 9041-90-1
- 5-Isoleucine-angiotensin I
- DTXSID80866222
- UNII-9C880YQG7C
- AKOS024456668
- CS-7599
- ORWYRWWVDCYOMK-HBZPZAIKSA-N
- NS00074072
- 9C880YQG7C
- Angiotensin I, isoleucine(5)-
- Angiotensin I, ile(5)-
- Proangiotensin
- (Ile5)-Ang I
- 5-L-Isoleucine-angiotensin I
- L-Leucine, N-(N-(N-(1-(N-(N-(N-(N-(N2-L-alpha-aspartyl-L-arginyl)-L-valyl)-L-tyrosyl)-L-isoleucyl)-L-histidyl)-L-prolyl)-L-phenylalanyl)-L-histidyl)-
- AC1MIWSO
- HY-P1032
- MFCD00167405
- D-R-V-Y-I-H-P-F-H-L
- (Ile5)-Angiotensin I
- Q32039285
- L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucine
- Angiotensins; Angiotonin
- 484-42-4
- Angiotensin 1 (Human)
- Angiotensin 1 Human
- 5-Ile-angiotensin I
- L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro-L-Phe-L-His-L-Leu
- Angiotensin 1 Human,DRVYIHPFHL,Angiotensin I (human, mouse, rat)
- G12434
- (2S)-2-[(2S)-2-[(2S)-2-{[(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-AMINO-3-CARBOXYPROPANAMIDO]-5-CARBAMIMIDAMIDOPENTANAMIDO]-3-METHYLBUTANAMIDO]-3-(4-HYDROXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDO]-3-(1H-IMIDAZOL-4-YL)PROPANOYL]PYRROLIDIN-2-YL]FORMAMIDO}-3-PHENYLPROPANAMIDO]-3-(1H-IMIDAZOL-4-YL)PROPANAMIDO]-4-METHYLPENTANOIC ACID
-
- MDL: MFCD00167405
- Inchi: InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
- InChI-sleutel: ORWYRWWVDCYOMK-HBZPZAIKSA-N
- LACHT: CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CC(O)=O)=O)CCCNC(N)=N)=O)C(C)C)=O)CC1=CC=C(O)C=C1)=O)C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CC(C)C)=O)CC3=CN=CN3)=O)CC4=CC=CC=C4)=O)=O)CC5=CN=CN5)=O)C
Berekende eigenschappen
- Exacte massa: 1295.67749058g/mol
- Monoisotopische massa: 1295.67749058g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 17
- Aantal waterstofbondacceptatoren: 31
- Zware atoomtelling: 93
- Aantal draaibare bindingen: 47
- Complexiteit: 2550
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 496Ų
- XLogP3: -1.1
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: No data available
- Kookpunt: 1441.1±75.0 °C at 760 mmHg
- Vlampunt: 825.4±37.1 °C
- Oplosbaarheid: Extremely soluble (1000 g/l) (25 º C),
- Waterverdelingscoëfficiënt: Soluble to 1 mg/ml in water.
Angiotensin I (human, mouse, rat) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Opslagvoorwaarde:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Angiotensin I (human, mouse, rat) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A38810-1mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 98% | 1mg |
¥598.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A38810-10mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 98% | 10mg |
¥3498.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A38810-5mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 98% | 5mg |
¥2398.0 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A860492-5mg |
Angiotensin 1 Human,DRVYIHPFHL,Angiotensin I (human, mouse, rat) |
484-42-4 | >98% | 5mg |
¥645.00 | 2022-09-29 | |
eNovation Chemicals LLC | Y1242930-5mg |
ANGIOTENSIN I, HUMAN |
484-42-4 | 98% | 5mg |
$120 | 2024-06-06 | |
TargetMol Chemicals | TP1295-10 mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 100% | 10mg |
¥ 3,117 | 2023-07-11 | |
TargetMol Chemicals | TP1295-5 mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 100% | 5mg |
¥ 2,127 | 2023-07-11 | |
TargetMol Chemicals | TP1295-50 mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 100% | 50mg |
¥ 6,885 | 2023-07-11 | |
TargetMol Chemicals | TP1295-100 mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 100% | 100MG |
¥ 10,331 | 2023-07-11 | |
TargetMol Chemicals | TP1295-50mg |
Angiotensin I (human, mouse, rat) |
484-42-4 | 100% | 50mg |
¥ 6590 | 2024-07-20 |
Angiotensin I (human, mouse, rat) Gerelateerde literatuur
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
484-42-4 (Angiotensin I (human, mouse, rat)) Gerelateerde producten
- 13602-53-4(Angiotensin III, human, mouse)
- 20071-00-5(Angiotensin acetate)
- 58-49-1(Angiotensin II 5-valine)
- 103131-69-7(Kinetensin)
- 34273-10-4(Saralasin)
- 4799-69-3(4-(benzyloxy)butan-2-ol)
- 2172294-51-6(5-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1234615-76-9(Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)
- 1261730-38-4(Methyl 1-aminonaphthalene-4-acetate)
- 179626-26-7(ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:484-42-4)Angiotensin I (human, mouse, rat)

Zuiverheid:99%/99%
Hoeveelheid:5mg/10mg
Prijs ($):301.0/466.0